20-Fold Superior SDH Enzymatic Inhibition Versus Fluxapyroxad (IC₅₀: 0.183 μM vs 3.76 μM)
A difluoromethyl-pyrazole β-ketonitrile derivative (compound A14) incorporating the 1-(difluoromethyl)-1H-pyrazole core exhibited a 20.5-fold more potent inhibition of porcine heart succinate dehydrogenase (SDH) compared to the commercial SDHI fungicide fluxapyroxad, a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide [1]. The differential is attributed to the β-ketonitrile bioisostere replacement of the amide moiety coupled with the hydrogen-bonding and hydrophobic contributions of the CF₂H-substituted pyrazole [1].
| Evidence Dimension | SDH enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.183 μM (Compound A14, difluoromethyl-pyrazole β-ketonitrile derivative) |
| Comparator Or Baseline | Fluxapyroxad (IC₅₀ = 3.76 μM) |
| Quantified Difference | 20.5-fold greater potency |
| Conditions | Porcine heart SDH enzymatic assay |
Why This Matters
This 20-fold potency advantage directly translates to lower application rates in field fungicide formulations, reducing cost per hectare and environmental load.
- [1] Zhou C, Sun X, Fu W, Li Z, Cheng J, Maienfisch P. Rational Exploration of Novel SDHI Fungicide through an Amide-β-ketonitrile Bioisosteric Replacement Strategy. J Agric Food Chem. 2023;71(14):5483-5495. doi:10.1021/acs.jafc.2c08606 View Source
